molecular formula C14H17ClFNO B7452268 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide

2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide

Cat. No. B7452268
M. Wt: 269.74 g/mol
InChI Key: FFYDKDTTWYLWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide, also known as CPP-109, is a chemical compound that belongs to the class of acetamide derivatives. It is a potent and selective inhibitor of the enzyme, human liver carboxylesterase 1 (hCES1), which plays a critical role in the metabolism of many drugs, including cocaine, heroin, and opioids. CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide exerts its pharmacological effects by selectively inhibiting the activity of hCES1, which is responsible for the metabolism of many drugs of abuse, including cocaine, heroin, and opioids. By inhibiting hCES1, 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide can increase the levels of these drugs in the brain, leading to a reduction in drug-seeking behavior and relapse. Additionally, 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, glutamate, and GABA, which are involved in the reward and reinforcement pathways of addiction.
Biochemical and Physiological Effects
2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly metabolized by the liver, primarily by the cytochrome P450 enzyme system, and is excreted in the urine. 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide has been shown to have minimal toxicity and few adverse effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide in lab experiments is its high selectivity and potency for hCES1 inhibition. This allows for precise modulation of drug metabolism and neurotransmitter systems, which can be useful in studying the underlying mechanisms of addiction and other neurological disorders. However, one limitation of 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide is its relatively low water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide. One area of interest is the development of more potent and selective hCES1 inhibitors, which could have even greater therapeutic potential for addiction and other neurological disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide and its effects on neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide in human subjects, particularly in the treatment of drug addiction and Alzheimer's disease.

Synthesis Methods

2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzylamine with cyclopentylmagnesium bromide, followed by the addition of chloroacetyl chloride. The resulting product is then purified using column chromatography and recrystallization.

Scientific Research Applications

2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide has been the subject of numerous scientific studies, particularly in the field of drug addiction research. It has been shown to effectively reduce drug-seeking behavior and relapse in preclinical models of addiction, including cocaine, heroin, and opioid addiction. 2-Chloro-N-cyclopentyl-N-(3-fluorobenzyl)acetamide has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and reduce amyloid-beta plaque formation in animal models.

properties

IUPAC Name

2-chloro-N-cyclopentyl-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-9-14(18)17(13-6-1-2-7-13)10-11-4-3-5-12(16)8-11/h3-5,8,13H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYDKDTTWYLWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC(=CC=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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